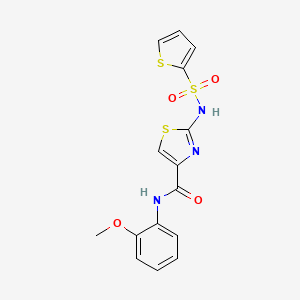

N-(2-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S3/c1-22-12-6-3-2-5-10(12)16-14(19)11-9-24-15(17-11)18-25(20,21)13-7-4-8-23-13/h2-9H,1H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRKEBKDFHJYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and metabolic regulation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H13N3O4S3

- Molecular Weight : 395.5 g/mol

- IUPAC Name : N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide

The compound features a thiazole ring, which is often associated with various biological activities, including anticancer effects. The presence of the methoxyphenyl and thiophene groups enhances its pharmacological profile.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds similar to N-(2-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide can inhibit tubulin polymerization and induce apoptosis in cancer cells.

Key Findings from Research Studies

- Inhibition of Cancer Cell Growth :

- Apoptosis Induction :

- Selectivity for Cancer Cells :

The biological activity of N-(2-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide can be attributed to several mechanisms:

- Tubulin Interaction : The compound inhibits tubulin polymerization, which is crucial for cell division. This interaction leads to cell cycle arrest and apoptosis in cancer cells.

- Apoptotic Pathways : It activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase activation, further contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a derivative similar to N-(2-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide showed promising results in patients with advanced solid tumors, demonstrating significant tumor regression .

- Case Study 2 : Another study focused on a related compound showed enhanced effectiveness when combined with conventional chemotherapy agents, suggesting potential for combination therapy approaches .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound:

- Core : Thiazole ring.

- Substituents :

- Thiophene-2-sulfonamido group at position 2.

- 2-Methoxyphenyl carboxamide at position 3.

Analogous Compounds:

Key Differences :

- The target compound uniquely combines thiophene sulfonamido and thiazole carboxamide groups, unlike analogs with pyridylpyrazole (e.g., ) or quinazoline-sulfonyl motifs (e.g., ).

- The 2-methoxyphenyl group may enhance lipophilicity compared to halogenated phenyl groups in nitrothiophene carboxamides .

Insights :

- The target compound’s synthesis may face challenges similar to ’s amino acid-derived thiazoles, where yields varied widely (5–98%) due to steric or electronic effects .

Pharmacological and Physicochemical Properties

Target Compound (Inferred):

- Potential Activities: Antibacterial (cf. nitrothiophene carboxamides ), anticancer (cf. phenoxy acetamides ).

- IR/NMR Signatures : Expected C=O stretch (~1660–1680 cm⁻¹), sulfonamide S=O (~1250 cm⁻¹), and aromatic protons (δ 6.5–8.5 ppm) .

Analog Data:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.